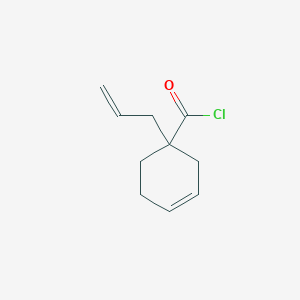![molecular formula C6H7NS B13949545 3,5-Dihydro-1H-thieno[3,4-c]pyrrole CAS No. 63156-10-5](/img/structure/B13949545.png)
3,5-Dihydro-1H-thieno[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydro-1H-thieno[3,4-c]pyrrole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, which imparts distinct electronic and chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole typically involves the oxidation of pyrroline derivatives. One common method is the oxidation of the corresponding pyrroline derivatives using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydro-1H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Diels-Alder Reaction: It participates in Diels-Alder reactions with dienophiles such as dimethyl acetylenedicarboxylate, leading to the formation of complex adducts.
Substitution: The compound can undergo substitution reactions, particularly at positions where the thiophene and pyrrole rings are activated.
Common Reagents and Conditions
Oxidation: Reagents like DDQ and MnO2 are commonly used for oxidation reactions.
Diels-Alder Reaction: Dimethyl acetylenedicarboxylate is a typical dienophile used in these reactions.
Major Products Formed
Applications De Recherche Scientifique
3,5-Dihydro-1H-thieno[3,4-c]pyrrole has found applications in various scientific research fields:
Organic Photovoltaics: The compound is used in the synthesis of conjugated polymers for high-performance organic photovoltaic cells.
Organic Electronics: It serves as a building block for the development of narrow band gap donor-acceptor polymers, which are essential for organic electronics.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as inhibitors of specific molecular targets, such as epidermal growth factor receptors.
Mécanisme D'action
The mechanism of action of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, in the context of organic photovoltaics, the compound’s electronic properties facilitate efficient charge transfer and light absorption, leading to high power conversion efficiencies . In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-thieno[2’,3’2,3]thiepino[4,5-c]pyrazole-3-carboxamide: This compound shares a similar fused ring system and is explored for its potential as an epidermal growth factor receptor inhibitor.
Thieno[3,4-c]pyrrole-4,6-dione: Another related compound used in the synthesis of conjugated polymers for organic photovoltaics.
Uniqueness
3,5-Dihydro-1H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and electronic properties, which make it a versatile building block for various applications in organic electronics and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Propriétés
Numéro CAS |
63156-10-5 |
|---|---|
Formule moléculaire |
C6H7NS |
Poids moléculaire |
125.19 g/mol |
Nom IUPAC |
3,5-dihydro-1H-thieno[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h1-2,7H,3-4H2 |
Clé InChI |
PACRFWGPIBIQLV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CNC=C2CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


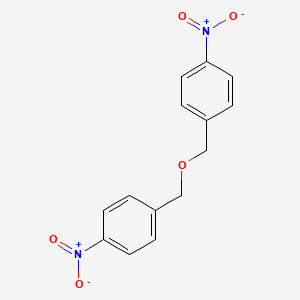
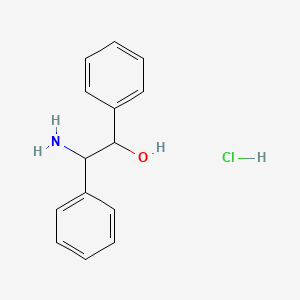
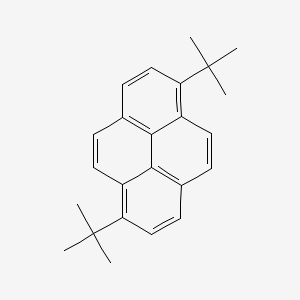
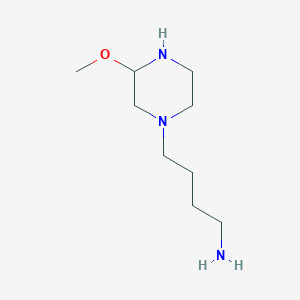

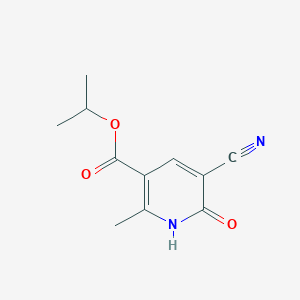

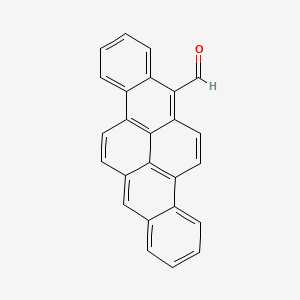
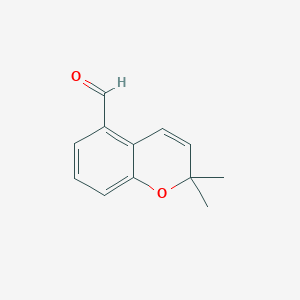
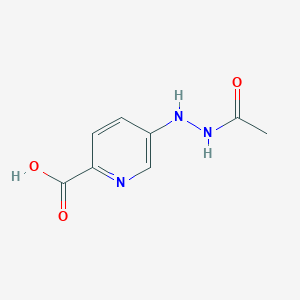
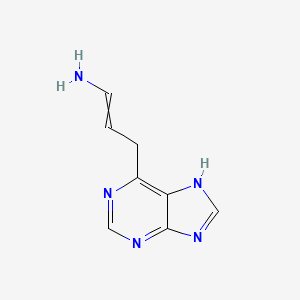
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
